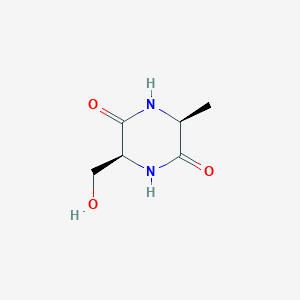

Cyclo(-Ala-Ser)

説明

Overview of Cyclic Dipeptides (Diketopiperazines) as Biologically Active Metabolites

Cyclic dipeptides are a diverse family of small, highly stable peptides that are widespread in nature. mdpi.comresearchgate.net They are produced as secondary metabolites or as side products of protein metabolism by various organisms. researchgate.net Due to their rigid cyclic structure, CDPs exhibit greater stability and resistance to enzymatic degradation by proteases compared to their linear peptide counterparts. mdpi.comfrontiersin.org This inherent stability enhances their ability to interact specifically with biological targets, contributing to their wide range of biological activities. frontiersin.org

Research has demonstrated that diketopiperazines possess a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, and antitumor activities. nih.govmdpi.com They are also involved in processes like bacterial quorum sensing. mdpi.com The biosynthesis of the core DKP structure is catalyzed by enzymes such as non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). mdpi.comresearchgate.net This core structure can be further modified by various tailoring enzymes, which introduce functional groups crucial for the specific biological activities of the resulting molecules. frontiersin.org

Significance of Cyclic Dipeptides in Chemical Biology and Medicinal Chemistry Research

In the fields of chemical biology and medicinal chemistry, cyclic dipeptides are regarded as privileged structures. frontiersin.orgnih.gov Their conformationally constrained scaffold makes them excellent starting points for the design of new bioactive compounds. mdpi.comfrontiersin.org The advantages of using cyclic peptides over linear ones in research include enhanced metabolic stability and a more defined conformational mobility, which can lead to higher selectivity for biological targets. eurpepsoc.comeurpepsoc.com

The rigid DKP core can mimic the preferred conformation of peptides, allowing for strong intermolecular interactions with biological targets. nih.gov This structural rigidity, combined with the potential for stereochemical diversity at up to four positions, makes DKPs valuable as models in theoretical studies and as chiral auxiliaries in synthetic organic chemistry. nih.gov Researchers utilize these scaffolds to develop novel therapeutic agents, including modulators of protein-protein interactions, which are often challenging targets for traditional small molecules. eurpepsoc.comeurpepsoc.com The versatility of DKP functionalization allows for the creation of a wide array of compounds with diverse biological functions. mdpi.com Furthermore, the advancement of synthetic methods continues to expand the potential applications of cyclic dipeptides in drug discovery and as tools for studying complex biological processes. eurpepsoc.com

Specific Context of Cyclo(-Ala-Ser) within Cyclic Dipeptide Research

Cyclo(-Ala-Ser), also designated as Cyclo(L-Ala-L-Ser), is a specific cyclic dipeptide formed from the amino acids Alanine (B10760859) and Serine. ruixibiotech.com Within the broader landscape of DKP research, Cyclo(-Ala-Ser) serves as a subject of interest for its potential applications in biochemistry and pharmaceuticals. chemimpex.com Its unique cyclic structure is noted for enhancing stability, a key characteristic for peptide-based therapeutics. chemimpex.com

Research applications for Cyclo(-Ala-Ser) include its use as a foundational component in peptide synthesis. chemimpex.com It acts as a building block for creating more complex cyclic peptides, which are significant in drug development. chemimpex.com In biological research, it is utilized in studies investigating protein interactions and the activity of enzymes, thereby aiding in the elucidation of cellular pathways. chemimpex.com Scientists have also explored its potential role in modulating biological activities, such as its capacity to influence cellular signaling. chemimpex.com While extensive research has been conducted on many diketopiperazines, the specific biological and pharmacological properties of Cyclo(-Ala-Ser) continue to be an area of active investigation.

Interactive Data Table: Properties of Cyclo(-Ala-Ser)

| Property | Value/Description | Source(s) |

| Synonyms | Cyclo(L-Ala-L-Ser) | chemimpex.com, ruixibiotech.com |

| CAS Number | 155225-26-6 | chemimpex.com, ruixibiotech.com |

| Molecular Formula | C6H10N2O3 | chemimpex.com, ruixibiotech.com |

| Molecular Weight | 158.16 g/mol | chemimpex.com, ruixibiotech.com |

| Appearance | White powder | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| Storage Conditions | 0-8°C; -20°C, protected from light and moisture | chemimpex.com, ruixibiotech.com |

| Solubility | Soluble in DMSO | |

| Research Areas | Peptide synthesis, drug formulation, biological research (protein interactions, enzyme activity) | chemimpex.com |

Structure

3D Structure

特性

IUPAC Name |

(3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDWARJCLFFKRT-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428617 | |

| Record name | Cyclo(-Ala-Ser) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155225-26-6 | |

| Record name | Cyclo(-Ala-Ser) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Biosynthetic Pathways

Chemical Synthesis Approaches for Cyclo(-Ala-Ser)

Chemical synthesis of cyclic peptides like Cyclo(-Ala-Ser) involves the formation of an amide bond between the N-terminal amino group and the C-terminal carboxyl group of a linear peptide precursor. thieme-connect.de The success of these methods often depends on factors such as the choice of cyclization site, the sequence of the precursor, and the reaction conditions employed. thieme-connect.de

Solid-phase peptide synthesis (SPPS) is a widely utilized method for creating peptides, including the linear precursors for cyclic compounds. thaiscience.info In this approach, the peptide chain is assembled sequentially while anchored to an insoluble polymer resin. google.com For cyclization, the linear peptide can be cyclized while still attached to the resin ("on-resin cyclization") or after cleavage from the support. mdpi.com

On-resin cyclization is a common strategy. After the linear Ala-Ser or Ser-Ala sequence is assembled, the terminal protecting groups are removed, and an intramolecular cyclization is induced. mdpi.com The choice of resin is critical; for instance, 2-chlorotrityl chloride (2-CTC) resin is often used as it allows for the cleavage of the final cyclic peptide under mild acidic conditions that leave side-chain protecting groups intact. mdpi.com Microwave-assisted SPPS can accelerate the synthesis process. mdpi.com

In solution-phase cyclization, the linear peptide precursor is first synthesized, typically via SPPS, and then cleaved from the resin support. acs.org The unprotected linear peptide is then dissolved in a suitable solvent, and a coupling reagent is added to facilitate the intramolecular amide bond formation. thaiscience.info A key principle of this technique is the use of high-dilution conditions. This favors the desired intramolecular cyclization over intermolecular polymerization, which would lead to the formation of linear peptide chains. acs.org The choice of solvent can also be critical; polar aprotic solvents like DMF are commonly used. acs.org

A comparative overview of these two strategies is presented below.

| Feature | Solid-Phase Cyclization | Solution-Phase Cyclization |

| Procedure | Cyclization occurs while the peptide is attached to the resin. mdpi.com | The linear peptide is cleaved from the resin first, then cyclized in solution. acs.org |

| Key Principle | Immobilization on a solid support can facilitate cyclization by preventing intermolecular reactions. | High dilution is used to favor intramolecular reaction over polymerization. acs.org |

| Purification | Purification can be simplified as excess reagents are washed away from the resin-bound product. | Requires careful purification to separate the cyclic product from linear precursors and polymers. thieme-connect.de |

| Scalability | Generally preferred for smaller-scale synthesis and library generation. acs.org | Can be more amenable to large-scale synthesis. |

Direct amide bond formation involves the condensation of a carboxylic acid and an amine without the need for pre-activation into a more reactive species like an acid chloride. libretexts.org This can be achieved through catalytic methods. For example, certain organoboron catalysts, such as 3,4,5-trifluorophenylboronic acid, can facilitate the direct dehydrative condensation between the amino and carboxyl groups of the linear Ala-Ser precursor. rsc.orguantwerpen.be These reactions are often carried out at elevated temperatures and may require the use of molecular sieves to remove the water generated during the reaction, thereby driving the equilibrium towards amide formation. uantwerpen.be Tantalum ethoxide has also been identified as a catalyst that can activate carbonyl groups near hydroxyl groups, a feature relevant to the serine residue in Cyclo(-Ala-Ser), to promote amidation. rsc.org

Thermal methods can be employed to induce cyclization from linear peptide precursors. In some cases, heating a linear dipeptide or a suitable tripeptide can lead to the formation of a cyclic dipeptide. For instance, the internal cyclization of an Ala-Ser-Gly motif is a known pathway for the formation of the MIO cofactor in certain enzymes, demonstrating the potential for such intramolecular reactions. researchgate.net The efficiency of cyclization from linear peptides is influenced by structural factors, with the presence of small amino acids like alanine (B10760859) and serine at the termini being favorable for the reaction. mdpi.com The C-terminal residue of a linear peptide can be converted into a more reactive ester, which upon heating, facilitates the cyclization by forming an amide bond with the N-terminal amine. mdpi.com

The choice of coupling reagent is paramount in both solid-phase and solution-phase cyclization, as it directly influences reaction efficiency, speed, and the risk of racemization. thieme-connect.deluxembourg-bio.com These reagents activate the C-terminal carboxylic acid, making it susceptible to nucleophilic attack by the N-terminal amino group. luxembourg-bio.com

Common classes of coupling reagents include:

Carbodiimides : Dicyclohexylcarbodiimide (DCC) is a classic example, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. thieme-connect.dethaiscience.info

Phosphonium Salts : Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective and are frequently used for cyclization. nih.govpeptide.com

Uronium/Aminium Salts : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are known for their high reactivity and rapid coupling times. peptide.comresearchgate.net HATU is often preferred as it can lead to less epimerization. peptide.com

Organophosphorus Reagents : 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be a superior reagent for peptide cyclization, demonstrating remarkable resistance to racemization, which is particularly important when chiral amino acids are involved. peptide.comluxembourg-bio.com

The following table summarizes some key coupling reagents and their characteristics.

| Reagent Class | Example(s) | Key Characteristics |

| Carbodiimides | DCC, DIC | Classic reagents, often used with additives like HOBt to reduce racemization. thieme-connect.dethaiscience.info |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, especially for difficult sequences and cyclizations. nih.govpeptide.com |

| Uronium/Aminium Salts | HBTU, HATU | Very efficient with fast reaction times; HATU is noted for lower racemization. peptide.comresearchgate.net |

| Organophosphorus | DEPBT | Excellent for minimizing racemization during cyclization. peptide.comluxembourg-bio.com |

Enzymatic Synthesis and Biocatalytic Routes

Biocatalysis presents an increasingly attractive alternative to traditional chemical synthesis for producing compounds like Cyclo(-Ala-Ser). paris-saclay.fr Enzymes operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, which are significant advantages in complex synthesis. rsc.orgrsc.org

The formation of the amide bond in Cyclo(-Ala-Ser) can be catalyzed by specific enzymes. Enzymes belonging to the ATP-grasp family, for example, catalyze amide bond formation by utilizing the energy from ATP hydrolysis. nih.gov While direct enzymatic cyclization of Ala-Ser into its cyclic form is a specific application, broader biocatalytic strategies involve the synthesis of the chiral amino acid building blocks themselves. For instance, alanine dehydrogenases (ALD) and diaminopimelate dehydrogenases (DAPDH) can produce alanine enantiomers from corresponding keto-acid precursors through reductive amination. nih.gov

Furthermore, the biosynthesis of some natural cyclic peptides, known as cyclotides, involves the excision of the peptide from a larger precursor protein by an enzyme, followed by head-to-tail ligation catalyzed by the same or another enzyme to form the cyclic backbone. researchgate.net Studies on these systems show that the amino acids flanking the cyclization site are crucial for efficient processing. For the cyclization of the cyclotide kalata B1, the reaction requires a small amino acid like Ala or Ser at the P1′ position (the first residue of the C-terminal flanking region), highlighting a biological precedent for sequence recognition in cyclization involving these residues. researchgate.net

Biosynthesis and Natural Occurrence of Cyclo(-Ala-Ser) and Related Cyclic Dipeptides

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest class of cyclic peptides, formed from the condensation of two α-amino acids. mdpi.com These structures are widespread in nature, having been identified in bacteria, fungi, plants, and animals. frontiersin.orgd-nb.info Their conformational rigidity and enhanced stability against proteases, compared to their linear counterparts, contribute to their diverse biological activities. frontiersin.org

Microorganisms are a prolific source of cyclic dipeptides, including those containing alanine and serine residues. itjfs.com These compounds are often produced as secondary metabolites. For instance, various bacteria and fungi have been identified to produce a range of CDPs. d-nb.info

Microbial production of CDPs can be influenced by the composition of the culture medium. The identification of these metabolites from microbial cultures typically involves extraction with organic solvents followed by chromatographic and spectroscopic analysis.

Table 1: Examples of Microbially Produced Cyclic Dipeptides

| Cyclic Dipeptide | Producing Microorganism(s) | Reference(s) |

| Cyclo(L-Ala-L-Pro) | Aspergillus flavus | nih.gov |

| Cyclo(Pro-Phe) | Bacillus subtilis | researchgate.net |

| Cyclo(dehydroAla-Leu) | Penicillium sp. F70614 | nih.gov |

| cis-Cyclo(prolyl-valyl) | Penicillium italicum FUN2 | nih.gov |

| Cyclo(His-Leu) | Bacillus subtilis B38 | nih.gov |

| Cyclo(L-Pro-D-Arg) | Bacillus cereus | nih.gov |

| Cyclo(Ala-Hyp), Cyclo(Leu-Hyp), Cyclo(Phe-Hyp) | Alternaria alternata | acs.org |

| Cyclo(Phe-Hyp) | Lactobacillus plantarum | acs.org |

This table is for illustrative purposes and does not represent an exhaustive list.

Cyclic dipeptides are not limited to microbial sources and have also been detected in plant and animal systems. d-nb.info In plants, they can be involved in defense mechanisms. nih.gov For example, some plant species produce cyclic peptides as a defense against insects and nematodes. nih.gov While direct evidence for Cyclo(-Ala-Ser) in many plant species is limited, the building blocks and biosynthetic machinery are present.

In animals, certain cyclic dipeptides have been found in the central nervous system, gastrointestinal tract, and blood. d-nb.info For instance, cyclo(His-Pro) is an endogenous cyclic dipeptide found in the central nervous systems of various organisms, including mammals. mdpi.com The presence of CDPs in animals suggests they may play roles in physiological processes. For example, the supplementation of Japanese quail with the probiotic Lactobacillus plantarum led to the identification of cis-cyclo(L-Ser-L-Pro) in their eggs, which exhibited antimicrobial properties. nih.gov

The biosynthesis of cyclic dipeptides is primarily catalyzed by two families of enzymes: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). mdpi.comnih.gov

Non-ribosomal peptide synthetases (NRPSs): These are large, modular enzymes that can synthesize a wide variety of peptides without the use of ribosomes. The formation of the cyclic dipeptide often occurs at the final step of the NRPS assembly line, where a terminal thioesterase (TE) domain catalyzes the cyclization and release of the dipeptide.

Cyclodipeptide synthases (CDPSs): These are smaller, tRNA-dependent enzymes. They utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, transferring two amino acids sequentially to form a dipeptidyl-enzyme intermediate, which is then cyclized to release the CDP. This process is independent of ribosomes and mRNA templates.

The enzymatic machinery for CDP formation is often encoded within dedicated biosynthetic gene clusters, which may also include genes for enzymes that modify the initial CDP scaffold. frontiersin.orgnih.gov

In some biological systems, cyclic dipeptides can be formed through the post-translational modification of larger precursor proteins. mdpi.com This process involves the cleavage of a larger peptide by proteases to generate a dipeptide, which can then spontaneously or enzymatically cyclize. mdpi.com

The cyclization of a linear dipeptide into a cyclic dipeptide is a condensation reaction that forms two amide bonds, resulting in the characteristic 2,5-diketopiperazine ring. This cyclization can be facilitated by the presence of specific amino acid residues, such as proline, at the C-terminus of the dipeptide. nih.gov

In the context of larger cyclic peptides in plants, known as cyclotides, specific amino acid sequences are required for efficient cyclization. For the cyclotide kalata B1, the cyclization reaction requires an asparagine (Asn) residue at a specific position, followed by a small amino acid like alanine (Ala), glycine (B1666218) (Gly), or serine (Ser). nih.gov While this applies to larger cyclic peptides, it highlights the importance of specific residues in facilitating cyclization reactions.

Further modifications to the basic cyclic dipeptide scaffold can be introduced by a variety of "tailoring" enzymes, including oxidases, methyltransferases, and hydrolases. frontiersin.org These modifications can significantly alter the biological activity of the resulting molecule. frontiersin.org

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of Cyclo(-Ala-Ser) in various states. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR and Raman), and mass spectrometry each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed solution-state structure and conformation of cyclic peptides. By analyzing parameters such as chemical shifts, spin-spin coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs), the relative orientation of atoms and the puckering of the diketopiperazine (DKP) ring can be established.

For cyclic dipeptides, the conformation of the six-membered DKP ring is of primary interest. It can adopt various conformations, including planar, boat, or chair forms, with the boat conformation being the most common. The specific conformation is influenced by the nature and orientation of the amino acid side chains.

The vicinal coupling constants (³J) between the α-protons and the amide protons (³JαNH) are governed by the Karplus relationship and provide crucial information about the dihedral angle ψ, which is a key determinant of the peptide backbone conformation.

| NMR Parameter | Information Obtained | Example Application for Cyclic Dipeptides |

| Chemical Shifts (δ) | Local electronic environment of nuclei | Differentiating between planar and puckered ring conformations |

| Coupling Constants (J) | Dihedral angles between adjacent atoms | Determining backbone torsion angles (φ, ψ) |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons (< 5 Å) | Establishing the relative orientation of side chains |

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the secondary structure and intermolecular interactions of peptides. The vibrational modes of the amide groups within the DKP ring are particularly sensitive to the conformation and hydrogen bonding environment.

The most informative vibrational bands for peptides are the amide I and amide II modes. The amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide bond. Its frequency is sensitive to the conformation of the peptide backbone and hydrogen bonding. In cyclic dipeptides, the presence of multiple peaks or shoulders in the amide I region can indicate different local environments for the carbonyl groups, which can be related to the puckering of the DKP ring.

The amide II band, typically found between 1500 and 1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. Its position and intensity are also influenced by conformation and hydrogen bonding.

For instance, studies on cyclo(D-Ala-L-Ala) have shown distinct differences in the amide and CH stretching modes between its two crystalline forms, which have different hydrogen bond patterns and ring conformations. umich.edu In one form, the NH stretching mode is a sharp band, while in the other, it is broad with sub-band structure, reflecting the different hydrogen bonding environments. umich.edu Similar analyses for Cyclo(-Ala-Ser) would be expected to reveal details about its solid-state conformation and intermolecular interactions.

Raman spectroscopy offers complementary information to FTIR. The amide I band is also prominent in Raman spectra, and its analysis can provide similar conformational insights. Low-frequency Raman spectroscopy can probe the collective vibrational modes of the ring structure, which are related to ring puckering.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Structural Information |

| Amide I (C=O stretch) | 1600 - 1700 | Peptide backbone conformation, hydrogen bonding |

| Amide II (N-H bend, C-N stretch) | 1500 - 1600 | Conformation, hydrogen bonding |

| N-H Stretch | 3100 - 3500 | Hydrogen bonding strength and pattern |

| C-H Stretch | 2800 - 3100 | Side chain conformation |

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of Cyclo(-Ala-Ser) and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule.

In tandem mass spectrometry (MS/MS), the molecular ion of Cyclo(-Ala-Ser) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For cyclic peptides, the fragmentation pathways can be more complex than for their linear counterparts. The ring structure can open at different points, leading to a variety of fragment ions.

A common fragmentation pathway for cyclic dipeptides involves the cleavage of the peptide bonds within the DKP ring. This can lead to the loss of carbon monoxide (CO) or the cleavage of the ring to form linear peptide fragments. The fragmentation can also be influenced by the nature of the amino acid side chains. For Cyclo(-Ala-Ser), fragmentation might involve the loss of the hydroxymethyl group from the serine residue.

The analysis of the masses of the fragment ions allows for the deduction of the amino acid sequence, although for a simple dipeptide like Cyclo(-Ala-Ser), this is straightforward. However, the fragmentation pattern provides valuable confirmation of the cyclic structure and can help to distinguish it from a linear Ala-Ser dipeptide. Recent studies have shown that the fragmentation of cationized cyclic peptides can provide detailed sequence information. nih.govresearchgate.net

| Mass Spectrometry Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. |

Crystallographic Studies and Solid-State Conformations

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of Cyclo(-Ala-Ser) would yield detailed information about bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the DKP ring conformation and the orientation of the alanine (B10760859) and serine side chains.

The crystal structure would also reveal the intermolecular interactions, such as hydrogen bonds, that govern the packing of the molecules in the crystal lattice. The hydroxyl group of the serine side chain and the amide groups of the DKP ring are all capable of participating in hydrogen bonding, which would likely play a significant role in the crystal packing of Cyclo(-Ala-Ser).

While a crystal structure for Cyclo(-Ala-Ser) is not available in the searched literature, studies on similar cyclic dipeptides provide insights into what might be expected. For example, the crystal structure of cyclo(D-Ala-L-Ala) has been determined, revealing a non-planar, boat-like conformation of the DKP ring. acs.org The crystal structure of cyclo(l-Cys-d-Cys) shows that the molecule crystallizes in the P-1 space group and forms 1D molecular tapes through intermolecular hydrogen bonds. nih.gov

The key parameters obtained from a crystallographic study are presented in the table below.

| Crystallographic Parameter | Description |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The x, y, and z positions of each atom in the unit cell, which define the molecular structure. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions that stabilize the crystal packing. |

Computational Chemistry and Molecular Modeling Investigations

Computational chemistry provides a powerful complement to experimental techniques for studying the structure and properties of molecules like Cyclo(-Ala-Ser). Molecular modeling methods can be used to predict stable conformations, analyze electronic structure, and interpret spectroscopic data.

Density Functional Theory (DFT) is a quantum mechanical method that is widely used to study the electronic structure and properties of molecules. DFT calculations can be used to optimize the geometry of Cyclo(-Ala-Ser), providing a theoretical model of its lowest energy conformation. This can be particularly useful in the absence of experimental crystal structure data.

DFT calculations can also provide insights into the relative stabilities of different possible conformations (e.g., different puckering modes of the DKP ring or different orientations of the side chains). For example, a conformational analysis of cyclo(Ala-His) using DFT found that the boat conformation is more stable than a planar one. nih.gov A similar approach for Cyclo(-Ala-Ser) would involve systematically exploring the potential energy surface to identify the global and local energy minima.

Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are important for understanding the reactivity and intermolecular interactions of the molecule.

DFT can also be used to simulate spectroscopic properties. For example, theoretical vibrational frequencies can be calculated and compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes. nih.govmdpi.com Similarly, NMR chemical shifts can be calculated and compared with experimental data to help in the structural elucidation.

A DFT study on a protected linear d-serine-d-alanine dipeptide has demonstrated the utility of this method in exploring the conformational landscape and identifying stable structures stabilized by intramolecular hydrogen bonds. nyu.eduresearchgate.netnih.gov

| Computed Property (DFT) | Significance |

| Optimized Geometry | Predicts the most stable 3D structure of the molecule. |

| Relative Energies of Conformers | Determines the energetic preference for different conformations. |

| Electronic Properties (HOMO/LUMO, etc.) | Provides insight into the molecule's reactivity and electronic transitions. |

| Simulated Spectra (IR, Raman, NMR) | Aids in the interpretation and assignment of experimental spectra. |

Conformational Sampling and Dynamics Simulations

While the solid-state conformation of Cyclo(-Ala-Ser) has been elucidated through X-ray crystallography, its behavior in a solution environment, which is more biologically relevant, is best explored through computational methods like molecular dynamics (MD) simulations. iucr.orgiucr.org MD simulations can provide a detailed picture of the conformational landscape of a molecule by simulating the atomic motions over time.

MD simulations of cyclic peptides like Cyclo(-Ala-Ser) typically involve the use of classical force fields such as AMBER, CHARMM, or OPLS-AA to describe the potential energy of the system. wustl.edu The simulation would be set up by placing the Cyclo(-Ala-Ser) molecule, often starting from its crystal structure, in a solvent box (e.g., water or dimethyl sulfoxide) to mimic solution conditions. The system is then subjected to energy minimization to remove any steric clashes, followed by a period of heating and equilibration to bring the system to the desired temperature and pressure. Finally, a production simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the peptide.

Analysis of the MD trajectories can reveal the accessible conformations of Cyclo(-Ala-Ser) and the transitions between them. For a similar cyclic pentapeptide, cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5), long MD simulations revealed transitions between two main conformers, a predominant one and a minor one. wustl.edu A similar approach for Cyclo(-Ala-Ser) would likely identify the most stable conformations in solution, which may differ from the solid-state structure due to the influence of solvent interactions. Key dihedral angles of the peptide backbone (phi, psi) and side chains would be monitored to characterize these conformations. The flexibility of the diketopiperazine ring, which can adopt various non-planar conformations such as boat, chair, or twist forms, would also be a key aspect of the analysis. For instance, in computational studies of cyclo(L-Ala-L-Ala), a boat conformation was predicted to be the lowest energy structure for the isolated molecule. gre.ac.uk

Table 1: Representative Molecular Dynamics Simulation Parameters for a Cyclic Dipeptide

| Parameter | Typical Value/Setting |

| Force Field | AMBER, CHARMM, OPLS-AA |

| Solvent Model | TIP3P (for water), explicit solvent box |

| Temperature | 300 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Simulation Time | Nanoseconds to Microseconds |

| Integration Timestep | 1-2 femtoseconds |

This table presents a generalized set of parameters for conducting molecular dynamics simulations on a cyclic dipeptide like Cyclo(-Ala-Ser) and is based on common practices in the field.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of Cyclo(-Ala-Ser), docking studies can be employed to identify potential biological targets and to understand the molecular basis of its interactions. This in silico method is a crucial step in rational drug design and in elucidating the potential biological roles of a compound. nih.govnih.gov

The process of molecular docking involves preparing the three-dimensional structures of both the ligand (Cyclo(-Ala-Ser)) and the potential protein target. The structure of Cyclo(-Ala-Ser) could be obtained from its crystal structure or from representative conformations generated through molecular dynamics simulations. iucr.orgwustl.edu A library of potential protein targets could be selected based on known activities of similar cyclic peptides or through broader screening against databases of protein structures.

Docking algorithms then systematically sample different orientations and conformations of the ligand within the binding site of the protein. These poses are then scored based on a scoring function that estimates the binding affinity, typically reported in kcal/mol. nih.gov Lower binding energies generally indicate a more favorable interaction. For example, in a study of the cyclic octapeptide cyclosaplin, docking studies showed strong binding affinities towards various cancer-related proteins, with binding affinities approaching -10 kcal/mol, indicating efficient binding. nih.gov

A hypothetical docking study of Cyclo(-Ala-Ser) against a specific enzyme, for instance, would involve placing the peptide into the enzyme's active site. The results would provide a binding score and a detailed view of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the amino acid residues of the enzyme and the functional groups of Cyclo(-Ala-Ser). These predicted interactions can then guide further experimental validation.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Cyclo(-Ala-Ser)-Protein Interaction

| Target Protein | Putative Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Enzyme X | Active Site | -8.5 | Tyr123, Asp89, Phe234 |

| Receptor Y | Ligand-Binding Pocket | -7.2 | Arg45, Gln78, Leu101 |

This table provides a hypothetical representation of the type of data generated from molecular docking studies. The values and interactions are for illustrative purposes only, as no specific docking studies for Cyclo(-Ala-Ser) have been reported in the provided search results.

Prediction of Spectroscopic Properties from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. gre.ac.ukresearchgate.net These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and electronic properties.

To predict the NMR spectrum of Cyclo(-Ala-Ser), one would first obtain an optimized molecular geometry, for example, from the crystal structure or from energy minimization calculations using DFT. iucr.org Then, the nuclear magnetic shielding tensors for each atom would be calculated. The chemical shifts are then typically determined by referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net The choice of the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is crucial for the accuracy of the predicted chemical shifts. researchgate.net For complex molecules, it has been shown that a good correlation between experimental and calculated data can be achieved, often with deviations of less than 5 ppm for 13C NMR. researchgate.net

Similarly, the IR spectrum of Cyclo(-Ala-Ser) can be predicted by calculating the vibrational frequencies and their corresponding intensities from the optimized geometry. gre.ac.uk These calculations provide a set of normal modes, each with a specific frequency and intensity, which correspond to the peaks in the IR spectrum. Comparing the predicted spectrum with an experimental one can help in assigning the observed vibrational bands to specific molecular motions, such as the stretching of C=O and N-H bonds in the peptide backbone. For other cyclic dipeptides like cyclo(L-Ala-L-Ala), DFT calculations have been successfully used to assign the bands in their experimental IR and Raman spectra. gre.ac.uk

Table 3: Hypothetical Predicted Spectroscopic Data for Cyclo(-Ala-Ser) based on DFT Calculations

| Spectroscopic Property | Atom/Group | Predicted Value (Hypothetical) |

| ¹³C NMR Chemical Shift | C=O (Ala) | 172 ppm |

| Cα (Ala) | 52 ppm | |

| Cβ (Ala) | 18 ppm | |

| C=O (Ser) | 170 ppm | |

| Cα (Ser) | 58 ppm | |

| Cβ (Ser) | 63 ppm | |

| IR Vibrational Frequency | N-H Stretch | 3300 cm⁻¹ |

| C=O Stretch (Amide I) | 1670 cm⁻¹ | |

| N-H Bend (Amide II) | 1540 cm⁻¹ |

This table presents hypothetical predicted spectroscopic data for Cyclo(-Ala-Ser). These values are illustrative and based on typical ranges observed for peptides and are intended to demonstrate the output of such computational predictions.

Biological Activities and Mechanistic Investigations

Modulation of Cellular Processes and Molecular Targets

Cyclic dipeptides are recognized for their ability to modulate a variety of cellular processes by interacting with molecular targets such as enzymes and receptors. chemimpex.com This interaction can influence signaling pathways and other fundamental cellular functions. chemimpex.com

Investigations into Protein-Protein Interactions and Enzyme Activity

Cyclic dipeptides are utilized in biological research to investigate protein-protein interactions and enzyme activity, which helps in understanding cellular processes. chemimpex.com The rigid structure of CDPs makes them valuable models for studying these complex interactions. While specific protein interaction studies for Cyclo(-Ala-Ser) are not detailed in the available literature, research on similar compounds provides insight into this potential. For instance, the cyclophilin protein family, which has peptidyl-prolyl isomerase (PPIase) activity, facilitates protein folding by transiently binding to other proteins. nih.gov The enzymatic assay for this activity often uses a substrate peptide like succ-Ala-Ala-Pro-Phe-pNA to measure the isomerization of the Ala-Pro bond. nih.gov

Furthermore, studies on other cyclic peptides demonstrate their capacity for specific molecular interactions. A synthesized cyclic tetrapeptide, cyclo(-Pro1-Ala2-D-Phe3-Leu4-), was shown to form stable complexes with specific Boc-amino acids, including Boc-D-Ser and Boc-L-Ser. nih.gov This complex formation was strong enough to alter the relative concentrations of the peptide's stereoisomers, highlighting the specificity of these non-covalent interactions. nih.gov Such findings suggest that Cyclo(-Ala-Ser) likely participates in specific, yet-to-be-fully-characterized, interactions with cellular proteins and other biomolecules.

Enzymatic Activity Modulation and Inhibition Mechanisms

Cyclic dipeptides can act as modulators and inhibitors of enzyme activity. This is a key aspect of their therapeutic potential. researchgate.net As structural analogs of natural substrates, they can function as competitive inhibitors, binding to an enzyme's active site to block a specific metabolic pathway. researchgate.net

A prominent example of enzyme inhibition by a related compound is the action of D-cycloserine (a structural analog of D-alanine) on two sequential enzymes in the bacterial cell wall synthesis pathway: alanine (B10760859) racemase (Alr) and D-alanine:D-alanine ligase (Ddl). nih.gov Inhibition of D-Ala:D-Ala ligase occurs via a phosphorylated form of the drug, which mimics the D-alanyl phosphate (B84403) intermediate in the enzyme's active site. nih.gov For alanine racemase from Escherichia coli, both D-cycloserine and its enantiomer, L-cycloserine, act as competitive inhibitors, with inhibition constants (Ki) of 6.5 × 10⁻⁴ M and 2.1 × 10⁻³ M, respectively. nih.gov This demonstrates that even small cyclic compounds can effectively compete with natural substrates for enzyme binding. nih.gov While the specific enzymes targeted by Cyclo(-Ala-Ser) are not fully elucidated, its structural similarity to enzyme substrates suggests it may act as a modulator in various biochemical pathways. chemimpex.com

Influence on Cellular Signaling Pathways (e.g., Kinase Modulation)

Defects in signal transduction pathways, which are often regulated by protein kinases, are responsible for a multitude of diseases. mdpi.comgoogle.com Cyclic peptides have emerged as promising candidates for modulating these pathways due to their ability to mimic interactions between kinases and their natural substrates, thereby interfering with substrate phosphorylation. mdpi.comresearchgate.net The rigid conformation of cyclic peptides can enable stronger binding to target molecules compared to linear peptides.

The phosphoinositide-3-kinase (PI3K) signaling pathway, which is crucial in cell proliferation, migration, and adhesion, is a key target in many human diseases. google.com While direct modulation of kinase pathways by Cyclo(-Ala-Ser) is an area for further research, other cyclic dipeptides have shown significant activity. chemimpex.com For example, the cyclic peptide Cyclo(-RGDfK) is a potent and selective inhibitor of the αvβ3 integrin, a key player in cell signaling, with an IC50 of 0.94 nM. medchemexpress.com Another cyclic peptide, cyclo(CLLFVY), inhibits the hypoxia-inducible factor-1 (HIF-1) with an IC50 of 19 μM in U2OS cells and 16 μM in MCF-7 cells by binding to the PAS-B domain of HIF-1α and inhibiting its transcriptional activity. medchemexpress.com

Table 1: Kinase and Signaling Pathway Inhibition by Various Cyclic Peptides

| Compound | Target | Activity (IC50) | Cell Line | Reference |

|---|---|---|---|---|

| Cyclo(-RGDfK) | αvβ3 integrin | 0.94 nM | Not Specified | medchemexpress.com |

| cyclo(CLLFVY) | HIF-1 | 19 μM | U2OS | medchemexpress.com |

| cyclo(CLLFVY) | HIF-1 | 16 μM | MCF-7 | medchemexpress.com |

Exploration of Bioactivity Profiles

The bioactivity of cyclic dipeptides is diverse, with significant research focused on their antimicrobial properties. itjfs.comitjfs.com Their unique structures and stability make them attractive candidates for the development of new therapeutic agents. acs.org

Research on Antimicrobial Activities and Mechanisms of Action

Cyclic dipeptides have demonstrated broad-spectrum antimicrobial effects against bacteria and fungi. itjfs.comnih.gov The mechanism of action for many antimicrobial peptides involves interaction with and disruption of the microbial cell membrane. asm.orgmdpi.com The self-assembling properties of some cyclic peptides can lead to the formation of tubular structures that permeate the membrane, causing a collapse of ion gradients and rapid cell death. asm.org

Studies on various CDPs have revealed significant antimicrobial potential. Proline-containing CDPs such as cyclo(Pro-Met), cyclo(Pro-Tyr), and cyclo(Pro-Leu) show strong antibacterial activity against pathogens like P. aeruginosa, S. aureus, B. subtilis, and E. coli, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 128 µg/mL. itjfs.comitjfs.com The compound cis-cyclo(L-Leu-L-Pro) has shown significant inhibitory properties against multidrug-resistant bacteria and pathogenic fungi. nih.gov In one study, a fraction containing cis-cyclo(L-Ser-L-Pro) was isolated from quail eggs after supplementation with Lactobacillus plantarum, indicating that probiotics can lead to the production of these antimicrobial compounds in vivo. nih.gov

The activity of CDPs can be greater against Gram-positive bacteria than Gram-negative bacteria, which may be due to the structural differences in the bacterial cell wall. frontiersin.org The outer membrane of Gram-negative bacteria can present a more formidable barrier to the cyclic structure of these peptides. frontiersin.org

Table 2: Antimicrobial Activity of Various Cyclic Dipeptides

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| cyclo(Pro-Met) | P. aeruginosa, S. aureus, B. subtilis, E. coli | 16-128 µg/mL | itjfs.com |

| cyclo(Pro-Tyr) | P. aeruginosa, S. aureus, B. subtilis, E. coli | 16-128 µg/mL | itjfs.com |

| cyclo(Pro-Leu) | P. aeruginosa, S. aureus, B. subtilis, E. coli | 16-128 µg/mL | itjfs.com |

| cyclo(Leu-Pro) | E. fergusonii | 230 µg/mL | itjfs.com |

| cyclo(Leu-Pro) | S. enterica | 11 µg/mL | itjfs.com |

| cyclo(Leu-Pro) | E. faecalis | 12 µg/mL | itjfs.com |

| cyclo(Leu-Pro) | B. cereus | 16 µg/mL | itjfs.com |

| cyclo(Leu-Pro) | S. aureus | 30 µg/mL | itjfs.com |

| cyclo(Phe-Pro) | G. boninense, C. albicans | 20-60 µg/mL | itjfs.com |

| cyclo(Val-Pro) | G. boninense, C. albicans | 20-60 µg/mL | itjfs.com |

| cyclo(Pro-Ser) | Rice Fungi | 320 µg/mL | itjfs.com |

Studies on Anti-inflammatory and Antioxidant Effects

Cyclic dipeptides, including structures similar to Cyclo(-Ala-Ser), have demonstrated notable anti-inflammatory and antioxidant properties in various studies. For instance, Cyclo(Ser-Hyp), which shares a serine residue, has been identified for its anti-hepatitis effects, which are suggested to be linked to its anti-inflammatory, antioxidant, and anti-apoptotic activities. acs.org Similarly, other cyclic dipeptides like Cyclo(His-Pro) have been shown to exert antioxidant and anti-inflammatory effects by modulating the activity of the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the cellular response to oxidative stress. oup.com While direct studies on Cyclo(-Ala-Ser) are limited in this specific context, the activities of related compounds suggest a potential for similar effects. researchgate.netitjfs.com The anti-inflammatory and antioxidant potential of various cyclic dipeptides are often attributed to their unique and rigid structures. itjfs.com

| Cyclic Dipeptide | Observed Effects | Putative Mechanism |

| Cyclo(Ser-Hyp) | Anti-hepatitis, Anti-inflammatory, Antioxidant, Anti-apoptotic | Not fully elucidated |

| Cyclo(His-Pro) | Antioxidant, Anti-inflammatory, Neuroprotective | Regulation of Nrf2 activity |

| Various CDPs | Anti-inflammatory, Antioxidant | Structural rigidity and specific functional groups |

Investigations into Antitumor/Cytotoxic Mechanisms (e.g., Cell Cycle Arrest, Apoptosis Induction)

The antitumor and cytotoxic activities of cyclic dipeptides represent a significant area of research. These compounds can induce cell death in cancer cells through mechanisms such as apoptosis and cell cycle arrest. nih.govnih.gov For example, certain compounds can trigger apoptosis, a form of programmed cell death, which is a key mechanism for eliminating cancerous cells. mdpi.com This process often involves the activation of specific proteins like caspases. psu.edu

Furthermore, many anticancer agents function by inducing cell cycle arrest, which halts the proliferation of cancer cells at specific phases of their growth cycle, such as the G0/G1 or G2/M phase. nih.govpsu.edu This arrest prevents the cells from dividing and can ultimately lead to apoptosis. spandidos-publications.com The effectiveness of a compound can sometimes be influenced by the expression of proteins like p53, which plays a crucial role in both cell cycle control and apoptosis. nih.gov While specific studies detailing the antitumor mechanisms of Cyclo(-Ala-Ser) are not extensively documented, the general behavior of cyclic dipeptides suggests that it could potentially exhibit similar cytotoxic activities through the induction of apoptosis and cell cycle arrest. itjfs.comnih.gov

| Mechanism | Description | Key Proteins Involved (Examples) |

| Apoptosis Induction | Programmed cell death to eliminate damaged or cancerous cells. | Caspases, p53, Bax, Bcl-2 |

| Cell Cycle Arrest | Halting of the cell division cycle at specific checkpoints (e.g., G0/G1, G2/M). | p21, CDK1, Cyclin B1 |

Biostability and Resistance to Enzymatic Degradation

A significant advantage of cyclic peptides, including diketopiperazines like Cyclo(-Ala-Ser), is their enhanced stability and resistance to enzymatic degradation compared to their linear counterparts. itjfs.comnih.govresearchgate.net Linear peptides are often rapidly broken down by proteases in the body, which limits their therapeutic potential. mdpi.com The cyclic structure provides a conformational rigidity that makes it difficult for peptidases to recognize and cleave the peptide bonds. oup.comresearchgate.net This inherent biostability leads to a longer half-life in biological systems, which is a desirable characteristic for drug candidates. acs.orgchemimpex.com The resistance to enzymatic degradation has been consistently noted as a key feature of cyclic dipeptides, contributing to their potential as orally administered therapeutics and probes for targeting receptors within the gastrointestinal tract. oup.comacs.org

Advanced Research Applications and Analytical Methodologies

Cyclo(-Ala-Ser) as a Building Block for Complex Peptide Synthesis

Cyclic dipeptides, such as Cyclo(-Ala-Ser), serve as fundamental building blocks in the synthesis of more complex peptides. chemimpex.com Their rigid and stable cyclic structure makes them attractive starting points for creating larger peptide frameworks with enhanced stability and bioavailability, which are crucial characteristics for drug development. chemimpex.comchemimpex.com Researchers utilize Cyclo(-Ala-Ser) in peptide chemistry, leveraging its compatibility with various coupling methods to construct intricate peptide and protein structures. chemimpex.com This approach is instrumental in developing new drugs and therapies for a range of diseases. chemimpex.com The process of creating these larger molecules often involves the regioselective cleavage of the C-N bond within the diketopiperazine ring of compounds like Cyclo(-Ala-Ser), allowing for the elongation of the peptide chain. rsc.org This strategy has proven to be versatile, tolerating a variety of functional groups and enabling the synthesis of peptides in high yields without significant side reactions like racemization or polymerization. rsc.org

A notable application of this synthetic strategy is the convergent synthesis of a hexapeptide that mimics sequences found in spider silk proteins. rsc.org This demonstrates the potential of using cyclic dipeptides as foundational units for constructing new bio-based materials with remarkable properties. rsc.org

Integration into Advanced Materials and Scaffold Design

The unique properties of Cyclo(-Ala-Ser) and other cyclic peptides have led to their integration into a variety of advanced materials and scaffold designs, with significant implications for medicine and biotechnology.

Peptide-Based Drug Design and Development as a Privileged Scaffold

Cyclic peptides, including Cyclo(-Ala-Ser), are considered "privileged scaffolds" in medicinal chemistry. nih.gov This term refers to molecular frameworks that can be modified with different functional groups to create a diverse range of biologically active molecules. nih.gov The inherent stability of the cyclic dipeptide structure makes it an ideal template for designing peptide-based drugs that can resist enzymatic degradation and penetrate cell membranes. creative-peptides.com This stability is a key advantage over linear peptides, which are often quickly broken down in the body.

The application of cyclic peptides in drug discovery is broad, with research exploring their potential in treating cancer, HIV, and inflammatory diseases. creative-peptides.com For instance, some cyclic dipeptides have shown promising anticancer activities. itjfs.comitjfs.com The ability to graft pharmaceutically relevant peptide sequences onto a stable cyclotide framework, while maintaining biological activity, has been demonstrated in several proof-of-concept studies targeting cancer and cardiovascular disease. nih.gov

Applications in Tissue Engineering and Biomaterials Research

In the field of tissue engineering, the goal is to repair or replace damaged tissues. unime.it Biomaterials used for this purpose must be biocompatible, biodegradable, and support cell growth. researchgate.net Cyclic peptides are being explored for their potential in creating scaffolds that mimic the natural extracellular matrix, providing a suitable environment for tissue regeneration. creative-peptides.comresearchgate.net

Cyclic peptide-based biomaterials can self-assemble into nanostructures, such as nanotubes, which are promising for applications in drug delivery and regenerative medicine. creative-peptides.com These structures offer a versatile platform for developing advanced nanomaterials. creative-peptides.com Furthermore, photoresponsive peptides have been synthesized to control cell adhesion on scaffold surfaces, a critical factor in tissue engineering. aip.org By using light to alter the peptide's conformation, researchers can create smart surfaces that can switch between being cell-adhesive and non-adhesive. aip.org

Role in Diagnostic Tool Development and Biosensor Research

The development of sensitive and specific diagnostic tools is crucial for early disease detection. Biosensors are devices that combine a biological recognition element with a transducer to detect specific molecules. diva-portal.org The specificity and affinity of the bioreceptor are key to the biosensor's performance. researchgate.net

Cyclic peptides are being investigated for their role in developing advanced biosensors. Their ability to selectively bind to target analytes makes them excellent candidates for use as biorecognition elements. researchgate.net For example, functionalized surfaces with specific peptides can be used to capture and detect nerve agents with high sensitivity and selectivity. diva-portal.orgchalmers.se The development of such biosensors has the potential to revolutionize diagnostics by providing rapid, portable, and affordable analytical solutions. frontiersin.org

Analytical Methods for Detection and Quantification in Complex Matrices

The ability to accurately detect and quantify small molecules like Cyclo(-Ala-Ser) in complex biological samples is essential for research and clinical applications.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-mass spectrometry (LC-MS/MS) has become the go-to analytical method for quantifying small molecules in complex matrices due to its high sensitivity and specificity. researchgate.net Researchers have developed and validated LC-MS/MS methods for the simultaneous analysis of numerous cyclic dipeptides, including those similar in structure to Cyclo(-Ala-Ser). tandfonline.comtandfonline.com

The development of these methods involves optimizing several parameters, including the chromatographic separation conditions and the mass spectrometric detection settings. tandfonline.com For instance, a reversed-phase column is often used for separation, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. tandfonline.com These methods have been successfully applied to determine the concentration of cyclic dipeptides in various samples, such as tea extracts. tandfonline.comtandfonline.com The development of robust and efficient LC-MS/MS methods is crucial for pharmacokinetic studies and for understanding the biological roles of cyclic dipeptides. nih.govnih.gov

Below is a table summarizing the key parameters of a developed LC-MS/MS method for the analysis of various cyclic dipeptides.

| Parameter | Details |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Chromatography | Reversed-phase column (e.g., Waters Atlantis T3) |

| Detection Mode | Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode |

| Sample Preparation | Protein precipitation followed by dilution |

| Application | Simultaneous quantification of multiple cyclic dipeptides in complex matrices |

| Key Advantage | High sensitivity, specificity, and throughput |

Table 1: Key Parameters of a Developed LC-MS/MS Method for Cyclic Dipeptide Analysis. tandfonline.comtandfonline.comnih.govnih.gov

Chromatographic Separation Techniques

The separation and purification of the polar cyclodipeptide, Cyclo(-Ala-Ser), from complex mixtures are effectively achieved using specialized chromatographic techniques. Due to its hydrophilic nature, Hydrophilic Interaction Liquid Chromatography (HILIC) has been demonstrated as a particularly suitable method.

In HILIC, a polar stationary phase is used in conjunction with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent. This technique facilitates the retention and separation of polar analytes that are often poorly retained in reversed-phase high-performance liquid chromatography (RP-HPLC).

Research published in the Journal of Chromatography details a HILIC method for the separation of several cyclopeptides, including Cyclo(-Ala-Ser). google.com This study utilized a PolyHydroxyethyl Aspartamide-silica column. The retention of Cyclo(-Ala-Ser) was found to increase with the hydrophilicity of the amino acid residues and was inversely proportional to the polarity of the mobile phase. google.com An interesting observation from this research was the elution of Cyclo(-Ala-Ser) as doublet peaks, which are presumed to correspond to geometric isomers of the compound. google.com

The specific conditions for the HILIC separation of Cyclo(-Ala-Ser) are detailed in the table below.

Table 1: HILIC Conditions for Cyclo(-Ala-Ser) Separation

| Parameter | Condition | Source |

|---|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | google.com |

| Stationary Phase | PolyHydroxyethyl Aspartamide-silica (5 µm, 300 Å) | google.com |

| Column Dimensions | 200 x 4.6 mm | google.com |

| Mobile Phase | Isocratic elution with 15mM Triethylammonium Phosphate (B84403) (TEAP), pH 2.8, in varying concentrations of acetonitrile (B52724) (CH₃CN) | google.com |

| Flow Rate | 1.0 ml/min | google.com |

| Detection | UV Detector | google.com |

While HILIC is a well-documented method, other standard techniques such as RP-HPLC and gas chromatography (GC) coupled with mass spectrometry (MS) are also generally employed for the analysis of diketopiperazines. researchgate.net However, specific, detailed protocols for the application of these latter techniques to Cyclo(-Ala-Ser) are less extensively described in the available scientific literature. The choice of method is often dependent on the sample matrix and the analytical objective, whether for quantification, purification, or identification.

Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the development of novel therapeutic agents by systematically modifying the chemical structure of a lead compound to understand its effect on biological activity. This often involves the synthesis of various derivatives and analogues.

Despite the established importance of SAR, a review of the current scientific literature indicates a notable lack of specific studies focused on the derivatization and analogue synthesis of Cyclo(-Ala-Ser) for the purpose of developing structure-activity relationships. While the broader class of diketopiperazines is an active area of research, with many examples of SAR for other specific cyclodipeptides, dedicated research detailing the systematic modification of the alanine (B10760859) or serine residues of Cyclo(-Ala-Ser) and the subsequent evaluation of biological activity appears to be limited or not publicly documented. This represents a potential area for future investigation to explore the therapeutic possibilities of this specific cyclodipeptide.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Cyclo(-Ala-Ser) |

| Acetonitrile |

Future Perspectives and Research Directions

Emerging Methodologies for Synthesis and Characterization

The foundation of advancing Cyclo(-Ala-Ser) research lies in the development of efficient and scalable synthesis and purification techniques, alongside sophisticated characterization methods.

Future research will likely focus on optimizing enzymatic synthesis routes, which offer a greener alternative to traditional chemical methods. researchgate.net The discovery and engineering of cyclodipeptide synthases (CDPSs) specific for Alanine (B10760859) and Serine would enable sustainable and high-yield production. researchgate.net Furthermore, advancements in solid-phase peptide synthesis and microwave-assisted organic synthesis are anticipated to provide rapid and efficient means to produce Cyclo(-Ala-Ser) and its derivatives.

In terms of characterization, while standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are fundamental, the future lies in more advanced applications. researchgate.net High-resolution mass spectrometry coupled with techniques like ion mobility-mass spectrometry (IM-MS) will be instrumental in studying the compound's conformational dynamics and interactions with biological targets. dss.go.th The development of specific biosensors for the real-time detection and quantification of Cyclo(-Ala-Ser) in complex biological matrices also represents a significant area for future innovation.

In-depth Mechanistic Elucidation of Biological Roles

While various CDPs have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer effects, the specific molecular mechanisms underpinning the action of Cyclo(-Ala-Ser) remain largely unexplored. researchgate.netitjfs.com Future research must move beyond preliminary activity screening to a more profound, mechanistic understanding.

Key research questions to be addressed include the identification of specific cellular receptors, enzymes, or signaling pathways that Cyclo(-Ala-Ser) interacts with. For instance, studies on other CDPs like Cyclo(L-Ala-L-Ala) have shown interactions with key residues of the PARP-1 active site, suggesting a potential role in DNA repair pathways that could be investigated for Cyclo(-Ala-Ser). researchgate.net Unraveling these mechanisms will be crucial for understanding its physiological relevance and for the rational design of therapeutic applications.

Development of Cyclo(-Ala-Ser) Analogues with Enhanced Specificity

To improve the therapeutic potential and reduce potential off-target effects, the development of Cyclo(-Ala-Ser) analogues with enhanced specificity and potency is a critical future direction. This involves a comprehensive understanding of the structure-activity relationships (SAR).

Systematic modifications of the alanine and serine side chains, as well as the diketopiperazine ring, can lead to the discovery of analogues with improved biological activity. For example, the introduction of different functional groups could enhance binding affinity to a specific target or improve pharmacokinetic properties. Computational modeling and docking studies will play a pivotal role in the rational design of these novel analogues before their chemical synthesis and biological evaluation. researchgate.net

Integration of Omics Data for Systems-Level Understanding

To gain a holistic view of the biological effects of Cyclo(-Ala-Ser), the integration of 'omics' data is indispensable. This systems biology approach can provide a comprehensive map of the molecular changes induced by the compound.

Future studies should employ a multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics data to understand how Cyclo(-Ala-Ser) influences cellular networks. For instance, transcriptomic analysis can reveal changes in gene expression patterns in response to Cyclo(-Ala-Ser) treatment, while proteomics can identify protein targets and pathway alterations. Metabolomic studies can shed light on the downstream effects on cellular metabolism. This integrated approach will be vital for identifying biomarkers of activity and for understanding the compound's broader physiological impact.

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for Cyclo(-Ala-Ser)?

- Methodology :

- Force Field Refinement : Re-run docking simulations with adjusted parameters (e.g., solvation effects, flexible side chains). Cross-validate with MD simulations .

- Experimental Validation : Use SPR or NMR titration to confirm binding interactions predicted in silico .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical compliance in studies involving Cyclo(-Ala-Ser)?

Q. How can reproducibility challenges in Cyclo(-Ala-Ser) synthesis be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。